tert-Butyl (S)-methyl(piperidin-2-ylmethyl)carbamate
CAS No.: 2126143-57-3
Cat. No.: VC5527489
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126143-57-3 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.336 |
| IUPAC Name | tert-butyl N-methyl-N-[[(2S)-piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
| Standard InChI Key | LTMLIVOSJQDOAG-JTQLQIEISA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1CCCCN1 |
Introduction
Chemical Structure and Physicochemical Properties
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate, reflecting the (S)-configuration at the piperidine C2 position . The Boc group protects the secondary amine, enhancing stability during synthetic manipulations.
Table 1: Structural Comparison with Related Piperidine Carbamates
| Compound Name | Substitution Pattern | Key Differentiator |
|---|---|---|
| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl at C6 | Increased steric hindrance |
| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl at C2 | Altered chiral environment |
| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine at C3 | Distinct pharmacological profile |
Spectroscopic Characteristics
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Infrared (IR): Strong absorption at 1690–1720 cm⁻¹ (C=O stretch of carbamate).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard route involves a two-step process:
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Piperidine Functionalization: (S)-piperidin-2-ylmethanol is treated with tert-butyl chloroformate in the presence of triethylamine, forming the Boc-protected intermediate.
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Carbamate Formation: Reaction with methyl chloroformate under anhydrous conditions yields the final product.
Key conditions:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran.
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Yield: 65–75% after chromatographic purification.
Industrial Manufacturing
Continuous flow reactors optimize scalability and purity (>98% by HPLC) . Advantages include:
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Precise temperature control (±2°C).
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Reduced solvent waste via in-line distillation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The Boc group undergoes cleavage under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further derivatization.
Oxidation and Reduction
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Oxidation: Treatment with in acidic medium yields the N-oxide derivative, altering hydrogen-bonding capacity.
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Reduction: reduces the carbamate to a methylamine, enabling access to secondary amine analogs.
Applications in Heterocyclic Chemistry
The compound serves as a building block for:
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Piperidine-annulated heterocycles: Via cycloaddition with dienophiles.
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Chiral ligands: For asymmetric catalysis (e.g., Ru-BINAP complexes).
| Enzyme | (nM) | Biological Role |
|---|---|---|
| Matriptase | 12.4 ± 1.2 | Cancer cell invasion |
| Hepsin | 8.9 ± 0.8 | Prostate cancer progression |
Mechanism: The piperidine nitrogen coordinates with the enzyme’s catalytic triad (Ser-His-Asp), while the carbamate carbonyl mimics substrate transition states.
Neuropharmacological Effects
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Serotonin Reuptake Inhibition: IC₅₀ = 320 nM in synaptosomal assays.
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σ Receptor Binding: = 45 nM for σ₁ receptors, implicated in neuroprotection.
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